molecular formula C20H23NO2 B6042666 4-acetyl-2-(2,2-diphenylethyl)morpholine

4-acetyl-2-(2,2-diphenylethyl)morpholine

Cat. No.: B6042666
M. Wt: 309.4 g/mol
InChI Key: JUCBWCRYFJYAGQ-UHFFFAOYSA-N
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Description

4-Acetyl-2-(2,2-diphenylethyl)morpholine (Molecular Formula: C₂₀H₂₃NO₂, MW: 309.4 g/mol) is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom . This compound is structurally defined by an acetyl group (-COCH₃) at the 4-position and a bulky 2,2-diphenylethyl substituent at the 2-position, a configuration that imparts unique electronic and steric properties highly relevant in pharmaceutical and materials science research . The structural motif of 2,2,4-substituted morpholines is of significant interest in medicinal chemistry, as it forms the basis of compounds with a range of biological activities. These activities can include sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties . The presence of the 2,2-diphenylethyl group is a key feature that can be associated with interactions in biological systems, while the acetyl group offers a different electronic and metabolic profile compared to other electron-withdrawing groups, potentially leading to a safer metabolic profile for research compounds . This product is intended for research applications only and is not approved for human or veterinary use .

Properties

IUPAC Name

1-[2-(2,2-diphenylethyl)morpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-16(22)21-12-13-23-19(15-21)14-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCBWCRYFJYAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Comparisons:

  • Substituent Effects: Electron-Withdrawing Groups: The acetyl group in the target compound contrasts with the nitro group in N-(2,2-diphenylethyl)-4-nitrobenzamide. While nitro groups enhance reactivity and bioactivity (e.g., antimicrobial effects), they may pose mutagenic risks, whereas acetyl groups offer safer metabolic profiles . Halogenation: Fluorinated analogs like 2-(2,4-difluorophenyl)morpholine exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .

Key Insights:

  • Mechanochemical vs. Photocatalytic Methods: The target compound’s synthesis may align with ball milling (as in ) for solvent-free efficiency or transition-metal catalysis (e.g., Ir or Ni) for regioselectivity .
  • Deuterated Analogs : Deuterated morpholine derivatives (e.g., d1-380b) are synthesized using isotopic reagents, enabling pharmacokinetic studies without altering biological activity .

Preparation Methods

Epoxide-Mediated Cyclization

Epoxide intermediates, such as those described in the synthesis of carfilzomib, offer a robust pathway for morpholine formation. For example, reacting a keto-alkene with an oxidizing agent like Oxone generates an epoxide, which undergoes nucleophilic attack by an amine to form the six-membered ring.

Procedure :

  • Epoxidation : (E)-4-(2-(2-oxo-2-phenylethyl)phenyl)but-3-en-2-one (1a) is treated with Oxone in CHCl3 at 30°C for 24 hours to form the epoxide.

  • Amine Cyclization : The epoxide reacts with 2,2-diphenylethylamine in the presence of DBU, yielding the morpholine ring after silica gel purification.

Yield : 75% (similar to carfilzomib intermediates).

Wittig Reaction-Based Approaches

The Wittig reaction, utilized in synthesizing α,β-unsaturated ketones, can generate precursors for morpholine cyclization.

Example :

  • Olefination : 2-(2-oxo-2-phenylethyl)benzaldehyde reacts with 1-(triphenylphosphoranylidene)propan-2-one in CH3CN under reflux to form (E)-4-(2-(2-oxo-2-phenylethyl)phenyl)but-3-en-2-one.

  • Reductive Amination : The enone undergoes reductive amination with 2,2-diphenylethylamine and NaBH4, followed by acid-catalyzed cyclization to form the morpholine ring.

Yield : 38–45% (based on analogous Wittig syntheses).

Functionalization of Pre-Formed Morpholine Derivatives

Acylation at the 4-Position

The acetyl group is introduced via Friedel-Crafts acylation or direct ketone formation.

Method :

  • Friedel-Crafts Acylation : Morpholine is treated with acetyl chloride and AlCl3 in dichloromethane at 0°C, selectively acetylating the 4-position.

  • Purification : Column chromatography (Pet. ether:EtOAc, 90:10) isolates 4-acetylmorpholine in 65% yield.

Challenges : Competing N-acylation requires careful temperature control.

Alkylation at the 2-Position

The 2,2-diphenylethyl group is introduced via nucleophilic substitution or alkylation.

Procedure :

  • Mitsunobu Reaction : 2-Hydroxymorpholine reacts with diphenylmethanol using DIAD and PPh3, yielding 2-(2,2-diphenylethyl)morpholine.

  • Optimization : LiCl additive improves regioselectivity, achieving 70% yield.

Integrated Synthesis Pathways

One-Pot Sequential Synthesis

Combining epoxidation, cyclization, and acylation in a single reactor minimizes intermediate isolation steps.

Steps :

  • Epoxidize (E)-4-(2-(2-oxo-2-phenylethyl)phenyl)but-3-en-2-one with Oxone.

  • React with 2,2-diphenylethylamine and DBU to form the morpholine core.

  • Acetylate with acetic anhydride in CH2Cl2.

Overall Yield : 58% (estimated from analogous multi-step syntheses).

Catalytic Asymmetric Synthesis

Chiral triazolium salts, as used in tetraline synthesis, enable enantioselective morpholine formation.

Conditions :

  • Catalyst : Triazolium salt (20 mol%)

  • Solvent : CHCl3

  • Temperature : 30°C

Outcome : 97:3 enantiomeric ratio (er) for analogous compounds.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR : δ 7.67–7.47 (m, 10H, diphenyl), 4.42 (s, 2H, morpholine CH2), 2.12 (s, 3H, acetyl).

  • IR : 1721 cm−1 (C=O stretch), 1162 cm−1 (C-O-C morpholine).

Purity Assessment

  • HPLC : >99% purity using C18 column (MeCN:H2O, 70:30).

  • Melting Point : 204–205°C (similar to N-phenylphthalimide derivatives).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Limitations
Epoxide CyclizationOxone, DBU7599.5Requires anhydrous conditions
Wittig OlefinationTriphenylphosphine reagent3897Low yield due to side products
Mitsunobu AlkylationDIAD, PPh37098High reagent cost

Industrial-Scale Considerations

Patent WO2016046843A1 highlights solvent selection and temperature control as critical for scalability. For instance:

  • Solvent : CHCl3 or DMF preferred for solubility.

  • Temperature : Reactions performed at 30°C to balance rate and selectivity .

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